taurohyocholic acid - 32747-07-2

taurohyocholic acid

Catalog Number: EVT-1582094
CAS Number: 32747-07-2
Molecular Formula: C26H45NO7S
Molecular Weight: 515.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Taurohyocholic acid is a bile acid. [, , , , , , , , , , ] Bile acids are steroid acids found primarily in the bile of mammals. [, , , , , , , , , , ] They are synthesized in the liver from cholesterol and play a crucial role in the digestion and absorption of fats in the small intestine. [, , , , , , , , , , ] Taurohyocholic acid is formed by the conjugation of cholic acid with taurine. This conjugation process increases its water solubility.

Source: Taurohyocholic acid is found naturally in the bile of mammals, particularly pigs. [, ]

Classification: Taurohyocholic acid is classified as a primary bile acid, meaning it is directly synthesized by the liver. [, , , , , , , , , , ]

Role in scientific research: Taurohyocholic acid is utilized in various scientific research applications due to its biological activity. It is used in studies related to liver disease, bile acid metabolism, gut microbiota, and as a potential biomarker for various diseases. [, , , , , , , , ]

Mechanism of Action

The mechanism of action of Taurohyocholic acid is primarily attributed to its role as a signaling molecule through bile acid receptors, particularly the farnesoid X receptor (FXR). [] When Taurohyocholic acid binds to FXR in the intestine, it activates a signaling cascade that leads to the production of fibroblast growth factor 15 (FGF15). FGF15 then travels to the liver and suppresses the expression of CYP7A1, a key enzyme involved in bile acid synthesis. This feedback mechanism helps regulate bile acid homeostasis. []

Applications
  • Liver Disease Research:
    • Biomarker for Liver Function: Elevated serum levels of Taurohyocholic acid, along with other bile acids, can be indicative of impaired liver function and are used in the diagnosis and monitoring of various liver diseases. [, , ]
    • Studying Cholestasis: Researchers study the role of Taurohyocholic acid and its altered metabolism in cholestatic liver diseases, where bile flow from the liver is reduced or blocked. [, ]
  • Bile Acid Metabolism Research:
    • Understanding the Enterohepatic Circulation: Researchers utilize Taurohyocholic acid to investigate the enterohepatic circulation, the process where bile acids are synthesized in the liver, secreted into the intestine, reabsorbed, and returned to the liver. []
  • Gut Microbiota Research:
    • Studying the Impact of Gut Microbes: Researchers investigate the role of specific gut microbes in metabolizing Taurohyocholic acid and other bile acids, influencing their composition and potential impact on host health. [, ]
    • Developing Targeted Therapies: Studies explore the potential of modulating the gut microbiota and its bile acid-metabolizing enzymes to alter bile acid profiles and potentially treat metabolic disorders. []
  • Biomarker Development:
    • Identifying Biomarkers for Specific Diseases: Research explores the potential of Taurohyocholic acid and other bile acids as biomarkers for diseases like biliary atresia, a serious liver condition in infants. []
  • Other Applications:
    • Animal Nutrition: In the field of animal science, particularly in pig farming, Taurohyocholic acid is studied for its potential effects on lipid metabolism and growth performance in piglets. []

Taurochenodeoxycholic Acid (TCDCA)

  • Compound Description: TCDCA is a taurine-conjugated bile acid. It is found to be significantly elevated in the serum of patients with hepatitis B-induced cirrhosis, suggesting a potential role as a biomarker for monitoring disease progression. [] Elevated TCDCA levels were also found in the feces of patients with hepatocellular carcinoma responding to immune checkpoint inhibitor therapy. [] In end-stage renal disease patients undergoing hemodialysis, increased TCDCA concentrations were correlated with poor prognosis. []

Taurocholic Acid (TCA)

  • Compound Description: TCA, a taurine-conjugated bile acid, exhibits increased levels in the serum of patients with hepatitis B-induced cirrhosis. [] This elevation suggests its potential as a biomarker for monitoring the progression of cirrhosis. Similarly, TCA concentrations are higher in the feces of individuals with hepatocellular carcinoma who show positive responses to immune checkpoint inhibitor therapy. [] Additionally, TCA levels were significantly elevated in end-stage renal disease patients undergoing hemodialysis, particularly those with a poor prognosis. []

Glycocholic Acid (GCA)

  • Compound Description: GCA, a glycine-conjugated bile acid, displays significant alterations in its serum levels among different stages of liver cirrhosis. [] This finding suggests its potential role as a biomarker for staging liver cirrhosis and monitoring its progression. Notably, GCA concentrations were also found to be elevated in the serum of patients with NTCP deficiency. []

Glycochenodeoxycholic Acid (GCDCA)

  • Compound Description: GCDCA, a glycine-conjugated bile acid, shows significant changes in its serum levels throughout different stages of liver cirrhosis. [] These alterations highlight its potential as a biomarker for both staging liver cirrhosis and monitoring its advancement. Like GCA, GCDCA concentrations are also elevated in the serum of individuals with NTCP deficiency. [] Additionally, piglets weaned at 21 days old displayed a significant interaction between weaning and age on GCDCA levels in their intestines. []

Taurolithocholic Acid (TLCA)

  • Compound Description: TLCA is a taurine-conjugated bile acid. In piglets weaned at 21 days old, there was a significant interaction between weaning and age regarding TLCA levels in their intestines. [] This interaction suggests weaning influences TLCA concentrations differently depending on the piglet's age. Weaning significantly increased TLCA levels in the intestinal tract. []
  • Compound Description: α-Muricholic acid is a primary bile acid. Dietary supplementation with 3% fructooligosaccharides increased the levels of α-muricholic acid in piglets. []

Ursodeoxycholic Acid (UDCA)

  • Compound Description: UDCA is a secondary bile acid known for its hepatoprotective properties. In a study on the protective effects of perilla seed on acute liver injury, UDCA levels showed a significant increase in the model group compared to the normal control group. [] This increase suggests that UDCA may play a role in the body's response to liver injury. In contrast, in a study involving swamp eels, dietary supplementation with Saccharina japonica led to an increase in UDCA content, which was associated with lower liver injury. [] This finding points towards a potential protective effect of UDCA against liver damage.
  • Relevance: While UDCA itself is structurally different from taurohyocholic acid, its taurine conjugate, tauroursodeoxycholic acid (TUDCA), is mentioned in the provided papers and exhibits relevance to taurohyocholic acid in a study investigating the counteracting effects of various taurine-conjugated bile acids against the detrimental effects of taurolithocholate in rat livers. []

Hyodeoxycholic Acid

  • Compound Description: Hyodeoxycholic acid is a secondary bile acid. Children with NTCP deficiency showed significantly higher serum levels of hyodeoxycholic acid compared to other cholestatic liver disease groups. [] This observation suggests a potential role of hyodeoxycholic acid in the context of NTCP deficiency.

Chenodeoxycholic Acid (CDCA)

  • Compound Description: CDCA, a primary bile acid, showed a significant association between its decreased concentrations and dyslipidemia in patients with end-stage renal disease. [] This association highlights the potential role of CDCA in lipid metabolism within the context of kidney disease.

Cholic Acid

  • Compound Description: Cholic acid is a primary bile acid. Similar to CDCA, decreased concentrations of cholic acid were significantly associated with dyslipidemia in end-stage renal disease patients. [] This finding underscores the potential involvement of cholic acid in lipid metabolism within the context of kidney disease.

Deoxycholic Acid (DCA)

  • Compound Description: DCA is a secondary bile acid. In piglets weaned at 21 days old, DCA levels in their intestines tended to decrease as they aged. [] Additionally, weaning led to a significant increase in the content of secondary bile acids, including DCA, in the piglets' intestines. []

Lithocholic Acid (LCA)

  • Compound Description: LCA is a secondary bile acid. Similar to DCA, LCA levels in the intestines of piglets weaned at 21 days old tended to decrease as they aged. [] Weaning also resulted in a significant increase in secondary bile acids, including LCA, within the piglets' intestines. [] In neonatal piglets receiving parenteral nutrition, treatment with GLP-2 led to a decrease in the concentrations of conjugates of toxic LCA. []

Taurohyodeoxycholic Acid (THDCA)

  • Compound Description: THDCA is a taurine-conjugated bile acid. In piglets weaned at 21 days of age, weaning significantly increased the levels of THDCA in their intestinal tracts. [] This finding indicates a potential influence of weaning on THDCA metabolism in young pigs.

Tauroursodeoxycholic Acid (TUDCA)

  • Compound Description: TUDCA is a taurine-conjugated bile acid. In a study investigating the effects of weaning on piglets, it was observed that weaning significantly increased the content of TUDCA in their intestinal tracts. [] This suggests a potential influence of weaning on TUDCA metabolism in young pigs.

β-Muricholic Acid

  • Compound Description: β-Muricholic acid is a primary bile acid found to be significantly more abundant in the feces of patients with hepatocellular carcinoma who exhibited objective tumor responses to immune checkpoint inhibitor treatment compared to those with progressive disease. []

Tauro-α-Muricholic Acid

  • Compound Description: Tauro-α-muricholic acid is a taurine-conjugated bile acid. Its concentrations were found to be significantly increased in end-stage renal disease patients undergoing hemodialysis and correlated with a poor prognosis. [] This finding points towards a potential involvement of tauro-α-muricholic acid in the metabolic complications associated with end-stage renal disease.

Properties

CAS Number

32747-07-2

Product Name

Taurohyocholate

IUPAC Name

2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

Molecular Formula

C26H45NO7S

Molecular Weight

515.7 g/mol

InChI

InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23-,24+,25-,26-/m1/s1

InChI Key

XSOLDPYUICCHJX-QZEPYOAJSA-N

SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.